BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide

Physicochemical profiling Drug-likeness Kinase inhibitor design

3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921813-94-7) is a synthetic oxindole-benzamide hybrid with molecular formula C₁₈H₁₈N₂O₅ and molecular weight 342.35 g/mol. The compound features a 3,4,5-trimethoxybenzamide pharmacophore linked via an amide bond to the 5-position of a 2-oxoindoline (oxindole) scaffold.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 921813-94-7
Cat. No. B2575827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921813-94-7
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C18H18N2O5/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)19-12-4-5-13-10(6-12)9-16(21)20-13/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyHVJHEPOUVZNRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921813-94-7): Chemical Identity and Structural Baseline for Research Procurement


3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921813-94-7) is a synthetic oxindole-benzamide hybrid with molecular formula C₁₈H₁₈N₂O₅ and molecular weight 342.35 g/mol . The compound features a 3,4,5-trimethoxybenzamide pharmacophore linked via an amide bond to the 5-position of a 2-oxoindoline (oxindole) scaffold. The oxindole core is recognized as a promiscuous kinase inhibitor template that has yielded approved drugs and chemical probes targeting diverse kinases including TLK2, VEGFR, and CDK family members [1]. The unsubstituted oxindole NH (position 1) distinguishes this compound from the N-methylated analog (CAS 921813-37-8) and carries implications for hydrogen-bond donor capacity, target engagement, and metabolic stability that cannot be assumed equivalent across analogs.

Why N-Methyl and Other Oxindole-Benzamide Analogs Cannot Substitute for 3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide in Target-Engagement Studies


The oxindole scaffold exhibits pronounced structure-activity relationship (SAR) discontinuity: even minor substituent changes at the oxindole N1 position can redirect kinase selectivity profiles from narrow-spectrum to broad-spectrum coverage. In a systematic QSAR analysis of oxindole matched pairs, identical oxindole cores bearing different substituents produced kinome profiles that were 'radically different from narrow to broad spectrum coverage' despite consistent TLK2 potency [1]. The N1–H versus N1–CH₃ substitution directly alters hydrogen-bond donor count (2 vs. 1), polar surface area, and the tautomeric state accessible to the oxindole ring, each of which modulates ATP-binding site complementarity and off-target kinase engagement. Consequently, procurement of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide versus the N-methyl congener (CAS 921813-37-8) or other oxindole-benzamide variants is not interchangeable when target identity, selectivity fingerprint, or downstream cellular phenotype is the experimental readout.

Quantitative Differentiation of 3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide from Its Closest N-Methyl Analog


Hydrogen-Bond Donor Count and Polar Surface Area Differentiate Target Compound from N-Methyl Analog (CAS 921813-37-8)

The target compound (CAS 921813-94-7) possesses two hydrogen-bond donors (oxindole NH and amide NH) versus one for the N-methyl analog (CAS 921813-37-8; amide NH only), yielding a topological polar surface area (tPSA) of approximately 85.8 Ų compared to approximately 76.1 Ų for the methylated analog . This 9.7 Ų tPSA difference arises solely from the N1–H → N1–CH₃ substitution and directly affects predicted membrane permeability and ATP-binding site hydrogen-bonding capacity. In kinase inhibitor design, a single H-bond donor alteration has been shown to shift selectivity profiles by enabling or disrupting key hinge-region interactions [1].

Physicochemical profiling Drug-likeness Kinase inhibitor design

Oxindole N1-Substitution State Controls Kinome Selectivity Breadth: Class-Level Evidence from TLK2 Inhibitor QSAR

A 2023 QSAR study of oxindole-based kinase inhibitors demonstrated that across oxindole matched pairs, TLK2 inhibitory potency remained comparable (IC₅₀ < 10 μM for all literature oxindoles screened) while whole-kinome selectivity profiles diverged dramatically—from narrow-spectrum (sub-family selective) to broad-spectrum coverage—depending on substitution pattern and physiochemical properties including HBD count and logP [1]. Although the target compound itself was not among the four literature oxindoles directly profiled, it shares the core 2-oxoindoline scaffold and falls within the property space (MW < 500, HBD ≤ 2, tPSA < 90 Ų) where the study established that small structural perturbations produce large kinome-profile shifts. This class-level evidence supports the inference that the N1-unsubstituted target compound and its N1-methyl analog are likely to exhibit divergent off-target kinase engagement despite any similarity in primary target potency.

Kinase selectivity Oxindole SAR Chemical tool compounds

Molecular Weight, logP, and RO5 Compliance Distinguish Target Compound from Common Oxindole-Benzamide Screening Deck Members

The target compound (MW 342.35 g/mol, clogP ~2.8, HBD = 2, HBA = 5, tPSA ~85.8 Ų) complies fully with Lipinski's Rule of Five (RO5: 0 violations) and occupies a favorable region of oral drug-like chemical space . In contrast, the 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide analog (CAS 921793-56-8; MW 308.37, clogP ~3.9) and the 3-fluoro-N-(2-oxoindolin-5-yl)benzamide analog (MW 270.26, clogP ~2.4) exhibit substantially different lipophilicity and steric profiles that alter target binding and solubility . Within a screening deck context, the trimethoxybenzamide motif provides a distinct electrostatic and steric signature at the benzamide binding subsite that is absent in mono-substituted or halogenated analogs.

Drug-likeness Lead-like properties Screening library design

Recommended Research Application Scenarios for 3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide Based on Established Evidence


Kinase Selectivity Profiling and Target Deconvolution Studies Requiring N1-Unsubstituted Oxindole Pharmacophore

For research groups conducting kinome-wide selectivity profiling of oxindole-based inhibitors, this compound serves as the N1-unsubstituted reference point within a matched-pair series. The two H-bond donors (oxindole NH + amide NH) enable hinge-region interactions distinct from N1-alkylated analogs. As demonstrated by Asquith et al. (2023), oxindole matched pairs with consistent primary target potency can exhibit non-overlapping kinome profiles [1]. Researchers comparing this compound head-to-head with the N-methyl analog (CAS 921813-37-8) can isolate the contribution of the oxindole N1–H to kinome selectivity breadth.

Structure-Activity Relationship (SAR) Expansion of 3,4,5-Trimethoxybenzamide-Containing Kinase Inhibitor Libraries

The 3,4,5-trimethoxybenzamide motif is a recognized pharmacophore in kinase inhibitor design, present in P-glycoprotein inhibitors and anti-prion compound series [1]. This compound provides a direct link between the trimethoxybenzamide moiety and the oxindole scaffold at the 5-position, a regioisomeric attachment point underexplored relative to 3-substituted oxindoles. Procurement enables systematic SAR exploration of benzamide substitution (methoxy count and position) while holding the oxindole core constant.

Computational Docking and Free-Energy Perturbation Studies on Oxindole Hinge-Binding Mode

The N1-unsubstituted oxindole in this compound retains the full hydrogen-bond donor/acceptor capacity of the lactam moiety, making it suitable for molecular dynamics simulations and free-energy perturbation (FEP) calculations that probe the energetic contribution of the oxindole NH to ATP-binding site residence time. The compound's moderate MW (342 g/mol) and favorable RO5 profile [1] make it computationally tractable for alchemical transformation predictions (N1–H → N1–CH₃) to guide lead optimization decisions before committing to synthesis.

Cellular Phenotypic Screening Where Oxindole NH Hydrogen-Bond Capacity May Influence Target Engagement

In cell-based assays measuring downstream phosphorylation or transcriptional readouts, the additional H-bond donor on the target compound relative to N-alkylated analogs may enhance or suppress engagement of specific kinase targets. The TLK2 inhibitor class evidence indicates that oxindole substitution patterns alter cellular phenotype independent of biochemical IC₅₀ [1]. This compound is appropriate as a tool compound in experiments designed to correlate chemical structure with cellular selectivity, provided that the N-methyl analog is run in parallel as a specificity control.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.